1,1,1-Tris(chloromethyl)propane
Overview
Description
1,1,1-Tris(chloromethyl)propane is a chemical compound with the linear formula C2H5C(CH2Cl)3 . It has a molecular weight of 189.51 .
Molecular Structure Analysis
The molecular structure of 1,1,1-Tris(chloromethyl)propane consists of a propane backbone with three chloromethyl groups attached . The presence of these chloromethyl groups makes the compound highly reactive.Physical And Chemical Properties Analysis
1,1,1-Tris(chloromethyl)propane has a melting point of 42-44 °C . Its density is predicted to be 1.171±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Reactions
1,1,1-Tris(chloromethyl)propane is utilized in various chemical syntheses and reactions. For instance, Pisareva et al. (2004) explored its use in producing trigonal tris(phosphine oxides) through reaction with diphenylphosphine, yielding stable compounds like 1,1,1-tris(diphenylphosphorylmethyl)propane (Pisareva et al., 2004). Janssen et al. (1994) synthesized functionalized tripod ligands using a derivative of 1,1,1-Tris(chloromethyl)propane, highlighting its role in coordinating with metal ions (Janssen et al., 1994). Similarly, studies on the synthesis of 1,1,1-tris(2-pyridylaminocarbonylmethoxymethyl)propane demonstrate its applications in ionophore and coordination compound production (Lu et al., 2002).
Environmental and Biological Studies
In environmental and biological contexts, the derivatives of 1,1,1-Tris(chloromethyl)propane are significant. Bosma and Janssen (1998) investigated the biotransformation of chlorinated propanes, including 1,2,3-trichloropropane, by Methylosinus trichosporium, revealing insights into pollutant degradation (Bosma & Janssen, 1998). McGee et al. (2012) studied the developmental toxicity of chlorinated phosphate esters (CPEs) in zebrafish embryos, focusing on compounds like tris(1,3-dichloro-2-propyl) phosphate, a CPE related to 1,1,1-Tris(chloromethyl)propane (McGee et al., 2012).
Material Science and Catalysis
In material science, 1,1,1-Tris(chloromethyl)propane derivatives find applications as catalysts and in the development of new materials. For example, Rezaei et al. (2014) used propane-1,2,3-triyl tris(hydrogen sulfate) as a catalyst for synthesizing biscoumarin derivatives in water and solvent-free conditions, demonstrating the compound's catalytic efficiency and eco-friendliness (Rezaei, Moezzi, & Doroodmand, 2014). Another study by Czupryński, Paciorek-Sadowska, and Liszkowska (2002) investigated the use of Tri(1-chloro-3-etoxy-propane-2-ol) borate in improving the properties of rigid polyurethane-polyisocyanurate foams, highlighting its application in enhancing fire retardant properties (Czupryński, Paciorek-Sadowska, & Liszkowska, 2002).
Miscellaneous Applications
1,1,1-Tris(chloromethyl)propane and its derivatives are also involved in various other scientific applications. The study by Belen'kii, Vitenberg, and D'yakonov (1964) on the use of 1,2,3-tris (2-cyanoethoxy)-propane as a stationary phase in gas-liquid chromatography exemplifies its role in analytical chemistry (Belen'kii, Vitenberg, & D'yakonov, 1964). Additionally, Nagaj et al. (2013) investigated the coordination model and stability constants of Cu(II) complexes of Tris buffer, a compound related to 1,1,1-Tris(chloromethyl)propane, revealing its importance in biochemical buffering (Nagaj et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-chloro-2,2-bis(chloromethyl)butane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl3/c1-2-6(3-7,4-8)5-9/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSVHDXSWICLTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCl)(CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393720 | |
Record name | 1,1,1-Tris(chloromethyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Tris(chloromethyl)propane | |
CAS RN |
82925-88-0 | |
Record name | 1,1,1-Tris(chloromethyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.